molecular formula C22H17BrN4O B5846571 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone

Cat. No. B5846571
M. Wt: 433.3 g/mol
InChI Key: MKKRSXDVXPKKDA-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of inflammatory enzymes and cytokines, which may contribute to its anti-inflammatory properties. In addition, it has been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of inflammatory enzymes and cytokines, which may contribute to its anti-inflammatory properties. In addition, it has been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in laboratory experiments is its potential as a chemotherapeutic agent. It has been found to have anti-cancer properties and may be useful in the development of new cancer treatments. Another advantage is its potential use as an anti-inflammatory agent. It has been found to inhibit the activity of inflammatory enzymes and cytokines, which may be useful in the treatment of inflammatory diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop effective treatments.

Future Directions

There are several future directions for the study of 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One direction is the further study of its mechanism of action. Understanding how this compound works may lead to the development of more effective treatments. Another direction is the development of new cancer treatments using this compound. It has been found to have anti-cancer properties and may be useful in the development of new chemotherapeutic agents. Additionally, further study of its potential use as an anti-inflammatory agent and in the treatment of neurological disorders may lead to the development of new treatments for these conditions.

Synthesis Methods

3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone can be synthesized using a variety of methods. One method involves the reaction of 3-methoxybenzaldehyde with 2-(4-bromophenyl)quinazoline-4-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-(4-bromophenyl)quinazoline-4-carbohydrazide with 3-methoxybenzaldehyde in the presence of a base. Both methods have been successful in synthesizing this compound.

Scientific Research Applications

3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been studied for its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-28-18-6-4-5-15(13-18)14-24-27-22-19-7-2-3-8-20(19)25-21(26-22)16-9-11-17(23)12-10-16/h2-14H,1H3,(H,25,26,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKRSXDVXPKKDA-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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